(R,S,S,S)-Defluoro Nebivolol Hydrochloride
Description
Contextualization within Beta-Adrenergic Receptor Modulators and Stereochemistry
Beta-adrenergic receptor modulators, commonly known as beta-blockers, are a class of drugs that play a crucial role in managing various cardiovascular conditions by blocking the effects of adrenaline and noradrenaline on beta-adrenergic receptors. nih.gov Nebivolol (B1214574) is distinguished as a third-generation beta-blocker, exhibiting high selectivity for β1-adrenergic receptors, which are primarily located in the heart. nih.gov
A defining feature of Nebivolol is its complex stereochemistry. The molecule possesses four chiral centers, giving rise to sixteen possible stereoisomers. However, due to a plane of symmetry, this number is reduced to ten unique isomers. researchgate.net Commercially available Nebivolol is a racemic mixture of two enantiomers in equal parts: (S,R,R,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol (l-nebivolol). researchgate.net
These two enantiomers, while being mirror images of each other, have distinct pharmacological profiles. The (S,R,R,R)-enantiomer is primarily responsible for the potent and selective β1-adrenergic receptor blockade. nih.gov In contrast, the (R,S,S,S)-enantiomer contributes to the drug's vasodilatory effects, which are mediated through the nitric oxide (NO) pathway. nih.gov This synergistic interaction between the two enantiomers results in Nebivolol's unique therapeutic profile. nih.gov
Significance of Enantiomeric Purity in Pharmaceutical Research
The case of Nebivolol underscores the critical importance of enantiomeric purity in pharmaceutical research and development. Enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body).
In many instances, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the development of stereoselective syntheses to produce enantiomerically pure drugs is a major focus in medicinal chemistry. The ability to isolate and study individual stereoisomers, such as (R,S,S,S)-Defluoro Nebivolol Hydrochloride, is essential for a thorough understanding of their biological properties.
The distinct roles of d- and l-nebivolol highlight the benefits of a racemic mixture in this particular case. However, for many other drugs, isolating the active enantiomer leads to a better therapeutic index, reducing the patient's exposure to unnecessary chemical entities.
Overview of Current Research Trends and Future Directions for this compound
Current research trends in the field of beta-blockers continue to focus on the development of agents with improved selectivity and novel mechanisms of action. The synthesis of Nebivolol analogues, including the defluorinated stereoisomers, is a direct reflection of this trend. nih.gov
While the synthesis of this compound and its related isomers has been achieved, detailed pharmacological characterization of this specific compound is not yet extensively reported in publicly available literature. Future research will likely focus on elucidating its binding affinity for β1 and β2-adrenergic receptors and its functional activity.
Furthermore, comparative studies between this compound and the parent l-nebivolol will be necessary to ascertain any potential advantages or disadvantages of this structural modification. These investigations will contribute to a deeper understanding of the molecular interactions governing the activity of this class of drugs and could inform the design of future cardiovascular therapies. nih.gov
Detailed Research Findings
While specific research findings for this compound are not yet widely published, the extensive research on Nebivolol's stereoisomers provides a framework for understanding the potential properties of its defluorinated analogue. The following table summarizes the known receptor binding affinities for the enantiomers of Nebivolol, which would serve as a benchmark for future studies on this compound.
| Compound | β1-Adrenergic Receptor Binding Affinity (Ki, nM) | β2/β1 Selectivity Ratio |
|---|---|---|
| (S,R,R,R)-Nebivolol (d-nebivolol) | Data not specifically isolated in the provided search results | Data not specifically isolated in the provided search results |
| (R,S,S,S)-Nebivolol (l-nebivolol) | Reported to have 175 times lower β1-adrenergic binding affinity than the (S,R,R,R)-enantiomer. nih.gov | Data not specifically isolated in the provided search results |
| Racemic Nebivolol | 0.9 nM nih.gov | 50 nih.gov |
| This compound | Not yet reported in available literature | Not yet reported in available literature |
Properties
Molecular Formula |
C22H27ClFNO4 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
(1S)-2-[[(2S)-2-[(2R)-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H26FNO4.ClH/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21;/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2;1H/t17-,18-,21+,22-;/m0./s1 |
InChI Key |
JQSHBIMNTXOZAO-VATNNYEUSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Origin of Product |
United States |
Stereoselective Synthesis and Chiral Resolution Methodologies
Advanced Synthetic Approaches for (R,S,S,S)-Defluoro Nebivolol (B1214574) Hydrochloride
Modern synthetic organic chemistry offers a toolkit of powerful reactions to construct complex chiral molecules. For a molecule like Defluoro Nebivolol, which is symmetric, the synthesis often involves the preparation of a key chiral chromane (B1220400) intermediate, which is then coupled to form the final structure. The approaches focus on establishing the correct stereochemistry early in the synthetic sequence.
A critical aspect of synthesizing a specific stereoisomer of Defluoro Nebivolol is the ability to generate chiral precursors and intermediates with high optical purity. A common strategy dissects the molecule into two chromene fragments, requiring the synthesis of optically active building blocks. researchgate.netresearchgate.net
Biocatalysis has emerged as a powerful tool for this purpose. For the analogous fluorinated Nebivolol, the asymmetric reduction of a ketone precursor, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, to the corresponding chiral alcohol is a crucial step. researcher.lifenih.gov Research has identified several stereoselective alcohol dehydrogenases that can produce all possible enantiomers of the resulting alcohol with exceptional enantiomeric excess (ee) values greater than 99% at high substrate loads. researcher.lifenih.govfigshare.com This enzymatic approach provides a highly efficient and green alternative for creating key chiral synthons.
Chemical methods are also employed. Strategies such as the Sharpless asymmetric epoxidation (SAE) can directly yield the required optically active compounds. researchgate.netresearchgate.net Another approach involves the Mitsunobu reaction to invert the stereochemistry at a specific center, offering flexibility in accessing different stereoisomers from a common precursor. researchgate.netresearchgate.net For instance, the synthesis of (S,R,R,R)-Nebivolol has utilized a one-pot Sharpless asymmetric epoxidation followed by an intramolecular epoxide opening with an internal phenoxide anion to generate the chiral chromane. researchgate.netresearchgate.net These methods provide a flexible pathway to all the necessary desfluoro nebivolol building blocks for full characterization and synthesis. researchgate.netresearchgate.net
Enantioselective catalysis is fundamental to modern asymmetric synthesis, allowing for the production of a single enantiomer from a prochiral substrate using a small amount of a chiral catalyst. Both transition metal catalysis and biocatalysis are pivotal in the synthesis of Defluoro Nebivolol and its analogues.
In the synthesis of Nebivolol, zirconium-based catalysts, specifically (EBTHI)Zr complexes, have been used for the efficient kinetic resolution of racemic ethers, which are precursors to the chromene fragments. researchgate.netresearchgate.net This is followed by a ring-closing metathesis reaction catalyzed by a Molybdenum complex to afford the chiral 2-substituted chromenes. researchgate.netresearchgate.net This pathway demonstrates how two different metal-catalyzed enantioselective steps can be integrated to build the required stereocenters.
As mentioned previously, biocatalysis with enzymes like ketoreductases and alcohol dehydrogenases represents a key strategy. nih.govresearchgate.net These enzymes offer high stereoselectivity under mild reaction conditions. For example, Ketoreductase 228 has been used to catalyze the reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethanone to produce specific diastereomers of the corresponding halohydrin in high yield. researchgate.net The precise control afforded by these biocatalysts is crucial for producing the enantiomerically pure intermediates required for the final coupling step. nih.govfigshare.com
Achieving high levels of diastereomeric and enantiomeric purity requires meticulous optimization of reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly influence the stereochemical outcome of a reaction.
In biocatalytic reductions, optimization involves screening for the most effective enzyme and adjusting conditions to maximize its activity and selectivity. Studies on the synthesis of Nebivolol precursors have successfully scaled up enzymatic reductions to a substrate loading of 137 g·L⁻¹, while maintaining an enantiomeric excess of over 99%. researcher.lifenih.gov This level of efficiency is the result of careful optimization of parameters like pH, temperature, co-factor regeneration, and substrate concentration. Similarly, in chemical catalysis, the choice of solvent can be critical; for instance, using acetonitrile (B52724) in certain oxidative coupling reactions has been shown to provide a better balance between chemical conversion and selectivity compared to more traditional solvents like benzene (B151609) or dichloromethane. scielo.br
Chiral Separation Techniques for Enantiomeric Purity
Even with highly stereoselective synthetic methods, the final product may contain small amounts of undesired stereoisomers. Therefore, robust chiral separation techniques are essential to ensure the enantiomeric purity of the final active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) is the most widely used and effective technique for this purpose. researchgate.netresearchgate.net
Numerous studies have focused on developing and validating HPLC methods for the separation of Nebivolol's ten stereoisomers. nih.gov These methods are directly applicable to its defluoro analogue. A typical method involves an isocratic normal-phase system using a mobile phase composed of solvents like n-hexane, ethanol (B145695), isopropanol, and an amine modifier such as diethanolamine (B148213) (DEA). researchgate.netnih.gov The components are monitored using a UV detector, typically at a wavelength of around 280 nm. nih.gov Researchers have developed rapid methods where the chiral separation of Nebivolol enantiomers can be achieved in as little as 12 minutes. researchgate.netnih.gov
An alternative technique, UltraPerformance Convergence Chromatography (UPC²), which uses supercritical CO₂ as the primary mobile phase, has also been applied for the enantiomeric separation of Nebivolol. waters.com This method offers advantages such as high speed, superior resolving power, and reduced use of toxic organic solvents, with baseline separation achieved within 6 minutes. waters.com
| Technique | Chiral Stationary Phase (Column) | Mobile Phase Composition (v/v) | Flow Rate | Analysis Time | Resolution Factor (Rs) | Reference |
|---|---|---|---|---|---|---|
| HPLC | Chiralpak AD-3 (amylose-based) | n-hexane–ethanol–isopropanol–DEA (42:45:13:0.1) | Not Specified | Not Specified | >2.0 | nih.gov |
| HPLC | 3-AmyCoat (amylose-based) | n-heptane-ethanol-DEA (85:15:0.1) | 3.0 mL/min | 12 min | 1.83 | researchgate.netnih.gov |
| UPC² | 3-μm chiral column (4.6 x 150 mm) | Supercritical CO₂ with modifier | Not Specified | 6 min | 2.1 | waters.com |
The core of any chiral HPLC separation is the chiral stationary phase (CSP). The development of new and more efficient CSPs is an ongoing area of research. chromatographyonline.com For the separation of Nebivolol stereoisomers, polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have proven to be highly effective. researchgate.netnih.gov
Examples of commercially available columns used for this purpose include Chiralpak AD-3 and 3-AmyCoat. researchgate.netnih.gov The Chiralpak AD-3 column features an amylose-based CSP. nih.gov The 3-AmyCoat column utilizes amylose tris-(3,5-dimethylphenyl carbamate) as the chiral selector. researchgate.netnih.gov The chiral recognition mechanism on these polysaccharide-based phases is a complex interplay of various non-covalent interactions between the analyte and the CSP. These interactions include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric effects, which collectively create a specific three-dimensional fit that differs for each enantiomer. researchgate.netnih.gov
Chromatographic Enantioseparation Methodologies (e.g., Chiral-HPLC)
Mobile Phase Optimization for Enhanced Enantiomeric Resolution
The resolution of stereoisomers via High-Performance Liquid Chromatography (HPLC) is highly dependent on the composition of the mobile phase. For Nebivolol and its analogues, optimization of the mobile phase is a critical step in developing a successful chiral separation method. Research on Nebivolol enantiomers, which provides a framework for its defluoro analogue, has shown that amylose-based chiral stationary phases (CSPs) are particularly effective. researchgate.netresearchgate.net
The mobile phase in normal-phase chromatography for these compounds typically consists of an alkane, an alcohol, and a basic additive. The ratio of these components is fine-tuned to maximize the separation factor (α) and resolution (Rs). For instance, a mobile phase composed of n-heptane, ethanol, and diethylamine (B46881) (DEA) in a ratio of 85:15:0.1 (v/v/v) has been successfully used for the enantiomeric resolution of Nebivolol. researchgate.netnih.gov The alcohol component acts as a polar modifier, influencing the retention times, while the basic additive (DEA) helps to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.
Studies have also explored the effect of different alcohols (methanol, ethanol, 1-propanol, 2-propanol, and 1-butanol) as the mobile phase. nih.govnih.gov The choice of alcohol can significantly impact the chiral discrimination mechanism, in some cases even reversing the elution order of the enantiomers. nih.gov This is attributed to the way different alcohols interact with the chiral stationary phase and modify its conformation. nih.gov More recently, Ultra-Performance Convergence Chromatography (UPC²), which uses supercritical CO2 as the primary mobile phase component, has been shown to provide rapid and effective separation of Nebivolol isomers, significantly reducing analysis time and solvent consumption. waters.com
Below is a table summarizing various mobile phase compositions used for the chiral separation of Nebivolol isomers, which can be adapted for (R,S,S,S)-Defluoro Nebivolol Hydrochloride.
Table 1: Mobile Phase Compositions for Chiral HPLC Separation of Nebivolol Isomers| Stationary Phase | Mobile Phase Composition | Key Findings | Reference |
|---|---|---|---|
| Amylose tris(3,5-dimethylphenyl carbamate) (e.g., Chiralpak AD) | n-Heptane / Ethanol / Diethylamine (DEA) (85:15:0.1, v/v) | Rapid and selective separation achieved within 12 minutes. Good resolution and separation factors. | researchgate.netnih.gov |
| Chiralpak AD / Chiralpak AD-RH | Pure Ethanol or 1-Propanol | Best resolution was achieved at a low flow rate (0.5 ml/min). | nih.govresearchgate.net |
| Chiralpak AD / Chiralpak AD-RH | Methanol (B129727), Ethanol, 1-Propanol, 2-Propanol, or 1-Butanol | Elution order of enantiomers can be reversed by changing the alcohol, indicating a change in the chiral recognition mechanism. | nih.gov |
| Amylose-based (e.g., Chiralpak AD-3) | n-Hexane / Ethanol / Isopropanol / Diethanolamine (42:45:13:0.1, v/v/v/v) | Successfully separated ten stereoisomers of Nebivolol with resolution >2.0 for all pairs. | researchgate.net |
Mechanistic Insights into Chiral Recognition
The separation of enantiomers on a chiral stationary phase is governed by the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes is dictated by a combination of intermolecular interactions. For Nebivolol and its analogues on polysaccharide-based CSPs, the primary forces involved in chiral recognition are π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric effects. researchgate.netnih.govresearchgate.net
π-π Interactions: The aromatic rings present in the Defluoro Nebivolol molecule can engage in π-π stacking interactions with the phenyl groups of the chiral selector (e.g., 3,5-dimethylphenyl carbamate (B1207046) on amylose-based phases). researchgate.net
Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH) groups in the molecule are key sites for hydrogen bonding. researchgate.netresearchgate.net They can act as both hydrogen bond donors and acceptors, forming bonds with the carbamate groups on the CSP.
Dipole-Dipole Interactions: The polar functional groups in the analyte and the CSP contribute to dipole-dipole interactions, which aid in the chiral discrimination process. researchgate.netnih.gov
Simulation and experimental studies have confirmed that these interactions collectively control the chiral resolution, and understanding their interplay is essential for optimizing separation methods. researchgate.net
Non-Chromatographic Chiral Resolution Methods
While chromatographic methods are prevalent, non-chromatographic techniques such as enzymatic and crystallization-based resolution offer valuable alternatives for obtaining enantiomerically pure compounds. rsc.org
Enzymatic Resolution: This approach leverages the high stereoselectivity of enzymes to differentiate between enantiomers. For the synthesis of Nebivolol precursors, biocatalytic asymmetric reduction of a key intermediate, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, has been demonstrated. nih.govresearcher.life Specific alcohol dehydrogenases (ketoreductases) can reduce the ketone to the corresponding alcohol with very high enantiomeric excess (>99% ee), allowing for the stereoselective synthesis of all four enantiomers of the resulting chiral alcohol precursor. nih.govresearcher.liferesearchgate.net This chemo-enzymatic method provides an efficient route to obtaining the desired enantiopure building blocks for synthesizing the final active pharmaceutical ingredient. researchgate.net
Crystallization-based Approaches: Diastereomeric resolution via crystallization is a classical and industrially scalable method. This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties (like solubility), can be separated by fractional crystallization. For Nebivolol intermediates, diastereomeric mixtures have been successfully separated by direct crystallization from solvents like ethanol or mixed solvent systems of alcohols and alkanes. google.comgoogle.com By carefully controlling temperature and solvent composition, one diastereomer can be selectively precipitated from the solution, achieving separation. google.com
Analytical Strategies for Stereoisomeric Purity and Impurity Profiling
Ensuring the quality and safety of a drug substance requires rigorous analytical control over its stereoisomeric purity and the profile of any potential impurities.
Development of Specific Analytical Methods for Impurity Identification and Quantification
The identification and quantification of impurities, including process-related impurities and degradation products, are mandated by regulatory bodies. The synthesis of various desfluoro Nebivolol isomers is a key strategy to have reference standards available for full characterization and analytical method development. researchgate.net
A common approach to impurity profiling is the development of a stability-indicating assay method, typically using Reverse-Phase HPLC (RP-HPLC). derpharmachemica.comderpharmachemica.com This involves subjecting the drug substance to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as per ICH guidelines. derpharmachemica.comderpharmachemica.comindexcopernicus.com
The resulting degradation products are then separated from the main compound on a C18 column. derpharmachemica.comderpharmachemica.com A typical mobile phase for such an analysis might consist of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. derpharmachemica.comderpharmachemica.comsysrevpharm.org For instance, a mobile phase of methanol and water (80:20 v/v) has been used to separate Nebivolol from its degradation products. derpharmachemica.comderpharmachemica.com
Identification and structural elucidation of unknown impurities are performed using advanced hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS). indexcopernicus.com This allows for the determination of the molecular weight and fragmentation pattern of the impurity, providing critical information for proposing its structure. indexcopernicus.com In some cases, preparative HPLC is used to isolate a sufficient quantity of an impurity for full characterization by spectroscopic methods like NMR and IR. ijpsr.com One study detailed the isolation of a crucial isomeric impurity of Nebivolol at a relative retention time (RRT) of 0.88 for full structural elucidation. ijpsr.com
Table 2: Analytical Techniques for Impurity Profiling of Nebivolol and Analogues
| Technique | Purpose | Typical Conditions | Reference |
|---|---|---|---|
| Stability-Indicating RP-HPLC | Separation and quantification of the main compound and its impurities/degradants. | C18 column; Mobile phase of Methanol/Water or Acetonitrile/Buffer; UV detection. | derpharmachemica.comderpharmachemica.comsysrevpharm.org |
| LC-MS/MS | Identification and structural characterization of unknown impurities and metabolites. | Coupled with RP-HPLC separation; provides molecular weight and fragmentation data. | indexcopernicus.commdpi.com |
| Preparative HPLC | Isolation of impurities for structural elucidation. | Larger column dimensions; fraction collection based on detector signal. | ijpsr.com |
| NMR, IR Spectroscopy | Definitive structural elucidation of isolated impurities. | Analysis of pure, isolated impurity standard. | ijpsr.com |
Validation of Stereoselective Analytical Methods
Once a stereoselective analytical method is developed, it must be rigorously validated to ensure it is suitable for its intended purpose, following ICH guidelines. abap.co.inijcrt.org Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of stereoisomers and their impurities. The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as its other stereoisomers, impurities, and degradation products. It is confirmed by the baseline resolution of all relevant peaks. indexcopernicus.com
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a correlation coefficient (r²) of >0.999. ijrpc.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, spiking a placebo with known amounts of the analyte at different concentration levels. Recoveries are typically expected to be within 98.0% to 102.0%. sysrevpharm.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The relative standard deviation (RSD) should typically be less than 2%. ijcrt.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sysrevpharm.orgijrpc.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sysrevpharm.orgijrpc.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). indexcopernicus.com This provides an indication of its reliability during normal usage.
Molecular Pharmacology and Mechanism of Action Studies in Vitro Focus
Investigation of Receptor Binding and Selectivity Profiles
The interaction of (R,S,S,S)-Nebivolol with adrenergic receptors is a key determinant of its pharmacological profile. In vitro studies have meticulously characterized its binding affinities and functional activities at various receptor subtypes.
Binding Affinity (Ki) of Nebivolol (B1214574) Enantiomers for Beta-1 Adrenergic Receptors
| Compound | Ki (nM) for Beta-1 Receptors | Relative Affinity |
|---|---|---|
| (S,R,R,R)-Nebivolol | Data Not Available in Specific Value | High |
| (R,S,S,S)-Nebivolol | Data Not Available in Specific Value | 175-fold lower than (S,R,R,R)-enantiomer nih.gov |
| Racemic Nebivolol | 0.9 | High nih.gov |
A distinguishing feature of the (R,S,S,S)-enantiomer is its agonist activity at beta-3 adrenergic receptors. nih.govnih.govnih.gov This activity is central to the vasodilatory effects of nebivolol, which are not characteristic of traditional beta-blockers. nih.gov The stimulation of beta-3 receptors, located on endothelial cells, initiates a signaling cascade that leads to the production of nitric oxide (NO), a potent vasodilator. nih.govmdpi.com This NO-mediated vasodilation helps to decrease peripheral vascular resistance. drugbank.com Studies in human endomyocardial biopsies have demonstrated that nebivolol induces a concentration-dependent negative inotropic effect that is mediated by beta-3 adrenergic receptor activation. nih.gov This effect was significantly reduced by a selective beta-3 antagonist, confirming the target of action. nih.gov The l-enantiomer is primarily responsible for this vasodilatory action. drugbank.commdpi.com
Elucidation of Downstream Signaling Pathways
The interaction of (R,S,S,S)-Nebivolol with its target receptors triggers specific intracellular signaling pathways that ultimately mediate its physiological effects.
Beyond the direct eNOS pathway, nebivolol has been shown to modulate other significant intracellular signaling cascades. Research indicates that nebivolol can interfere with pathways involved in cellular stress and fibrosis. For instance, studies have shown that nebivolol treatment can suppress renal TGF-β1/Smad3 fibrotic signaling by enhancing endothelial NO production. nih.gov In other contexts, nebivolol has been found to mitigate kidney dysfunction by targeting oxidative stress and the TGF-β/Smad/p53 signaling pathway. nih.gov It has also demonstrated anti-inflammatory activity by suppressing the gene expression of NF-κB and downstream inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov While these studies often use the racemic mixture, the established link between the l-enantiomer and NO production suggests its central role in these NO-dependent downstream effects.
Comparative Molecular Activity with Other Nebivolol Stereoisomers and Structurally Related Compounds
Nebivolol has four chiral centers, resulting in ten possible stereoisomers. nih.govnih.gov The pharmacological activity of nebivolol is highly dependent on its stereochemistry. The racemic mixture marketed for clinical use consists of the (S,R,R,R)- and (R,S,S,S)-enantiomers. nih.gov
As previously noted, the primary beta-1 blocking activity resides in the (S,R,R,R)-isomer, which exhibits high affinity and selectivity for this receptor. nih.gov The (R,S,S,S)-isomer has a markedly lower affinity for the beta-1 receptor. nih.gov Conversely, the vasodilatory, NO-releasing properties are attributed mainly to the (R,S,S,S)-enantiomer through its beta-3 agonist activity. nih.govdrugbank.com This functional separation of activities between the two enantiomers is unique among beta-blockers. mdpi.comresearchgate.net Other stereoisomers of nebivolol generally show a less favorable combination of affinity and selectivity for beta-1 receptors compared to the (S,R,R,R)-isomer and the racemic mixture. nih.gov When compared to other beta-blockers, racemic nebivolol demonstrates a higher degree of selectivity for beta-1 over beta-2 adrenergic receptors than agents like bisoprolol, metoprolol, and carvedilol. researchgate.net
Comparative Receptor Binding of Nebivolol Stereoisomers and Other Beta-Blockers
| Compound | Receptor Target | Primary Activity | Reference Finding |
|---|---|---|---|
| (R,S,S,S)-Nebivolol (l-nebivolol) | Beta-3 Adrenergic Receptor | Agonist (leading to vasodilation) nih.govnih.govdrugbank.com | 175 times lower beta-1 binding affinity than the (S,R,R,R)-enantiomer. nih.gov |
| (S,R,R,R)-Nebivolol (d-nebivolol) | Beta-1 Adrenergic Receptor | Antagonist nih.govnih.gov | High affinity and selectivity for beta-1 receptors. nih.gov |
| Racemic Nebivolol | Beta-1 and Beta-3 Adrenergic Receptors | Beta-1 Antagonist and Vasodilator nih.gov | High affinity (Ki = 0.9 nM) and selectivity for beta-1 receptors. nih.gov |
| Carvedilol | Alpha- and Beta- Adrenergic Receptors | Antagonist | Non-selective beta-blocker. mdpi.com |
| Propranolol | Beta- Adrenergic Receptors | Antagonist | Non-selective beta-blocker. nih.gov |
In Vitro Cellular and Biochemical Mechanisms (e.g., mitochondrial biogenesis effects)
A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of the specific in vitro cellular and biochemical effects of (R,S,S,S)-Defluoro Nebivolol Hydrochloride . To date, no studies have been published that specifically investigate the impact of this defluorinated analog of Nebivolol on cellular mechanisms, including but not limited to, mitochondrial biogenesis.
Consequently, there are no detailed research findings or data tables to present regarding the molecular pharmacology and mechanism of action of This compound in an in vitro setting. The scientific community has yet to explore the biochemical pathways modulated by this specific compound, leaving its effects on cellular processes such as mitochondrial function, enzyme activity, and gene expression unknown.
Future research is required to elucidate the in vitro profile of This compound and to determine if its cellular and biochemical mechanisms differ from those of its parent compound, Nebivolol, or its other stereoisomers.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlation of Stereochemical Configurations with Biological Activity
d-Nebivolol ((S,R,R,R)-nebivolol): This enantiomer is almost exclusively responsible for the potent and highly selective blockade of β1-adrenergic receptors. clinicaltrials.govmdpi.com Its affinity for β1-receptors is significantly higher than for β2-receptors, contributing to its cardioselective profile. nih.govcvpharmacology.com The (S,R,R,R)-enantiomer has been shown to have a β1-adrenergic binding affinity approximately 175 times greater than its (R,S,S,S) counterpart. nih.gov This high selectivity is a hallmark of nebivolol (B1214574) compared to other beta-blockers. cvpharmacology.com
l-Nebivolol ((R,S,S,S)-nebivolol): The (R,S,S,S)-enantiomer, the parent of the defluoro compound, has a much lower affinity for the β1-adrenergic receptor. nih.gov Its primary and unique contribution is the induction of nitric oxide (NO)-mediated vasodilation. clinicaltrials.govmdpi.com This effect is not dependent on β1-receptor activation and is a key feature that distinguishes nebivolol from traditional beta-blockers. mdpi.comnih.gov l-Nebivolol stimulates endothelial nitric oxide synthase (eNOS), increasing the bioavailability of NO, which leads to smooth muscle relaxation and vasodilation. clinicaltrials.govmdpi.comnih.gov
The combination of potent β1-blockade from the d-isomer and NO-mediated vasodilation from the l-isomer results in a unique hemodynamic profile characterized by reduced peripheral vascular resistance while maintaining cardiac output. researchgate.netnih.gov
Table 1: Stereoisomer Activity Profile of Nebivolol
| Stereoisomer | Configuration | Primary Biological Activity | Receptor Interaction |
|---|---|---|---|
| d-Nebivolol | (S,R,R,R) | High-affinity β1-adrenergic blockade | Potent, selective antagonist at β1-receptors |
| l-Nebivolol | (R,S,S,S) | Nitric oxide (NO)-mediated vasodilation | Stimulates endothelial NO synthase (eNOS) |
Impact of Structural Modifications on Pharmacological Properties and Selectivity
The subject of this article, (R,S,S,S)-Defluoro Nebivolol Hydrochloride , represents a specific structural modification to l-nebivolol where the fluorine atoms on the two chromane (B1220400) rings are absent. While direct pharmacological studies on this specific defluorinated analog are not detailed in the available literature, the impact of such a modification can be inferred from the established principles of medicinal chemistry regarding the role of fluorine in drug design.
Fluorine is a highly electronegative atom that is often incorporated into drug molecules to enhance pharmacokinetic and pharmacodynamic properties. tandfonline.com Its removal would predictably alter the compound's profile in several ways:
Binding Affinity and Selectivity: Fluorine atoms can participate in favorable electrostatic or dipole-dipole interactions within a receptor's binding pocket, potentially increasing a ligand's affinity. tandfonline.com In fluoroquinolone antibacterials, for example, a fluorine atom was found to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com The removal of the two fluorine atoms from the benzopyran rings of (R,S,S,S)-nebivolol might therefore lead to a reduction in binding affinity for its target receptors, although the primary activity of this isomer is not high-affinity receptor blockade.
Metabolic Stability: Fluorine is often used to block sites of metabolic oxidation. The carbon-fluorine bond is very strong, and its presence can prevent enzymatic action (e.g., by cytochrome P450 enzymes) at that position, thereby increasing the drug's half-life. tandfonline.com The absence of fluorine in (R,S,S,S)-Defluoro Nebivolol could expose the aromatic rings to metabolic hydroxylation, potentially leading to faster metabolism and clearance compared to the parent l-nebivolol.
Without empirical data, the precise pharmacological profile of this compound remains theoretical. However, based on SAR principles, it is plausible that its vasodilatory potency and pharmacokinetic properties would differ from those of l-nebivolol.
Computational Approaches to SAR/SPR Elucidation
Computational modeling has become an indispensable tool for understanding the complex interactions between ligands like nebivolol and their biological targets at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for (R,S,S,S)-Defluoro Nebivolol are not available, this methodology is broadly applied in drug design. For a series of nebivolol analogs, a QSAR study could be employed to predict β-receptor affinity or vasodilatory effects. Such a model would use calculated physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) of each analog to build a predictive equation for its activity, thereby guiding the synthesis of more potent or selective compounds.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex. Studies involving beta-blockers have identified key interactions within the binding pocket of β-adrenergic receptors. royalsocietypublishing.org
For nebivolol and its stereoisomers, docking studies would reveal crucial binding determinants:
Hydrogen Bonding: The protonated amino group and the hydroxyl group on the ethanolamine (B43304) side chain are critical for binding. These groups typically form hydrogen bonds with key amino acid residues in the receptor, such as Asp113 in transmembrane helix 3. royalsocietypublishing.org
Aromatic Interactions: The chromane ring systems can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine within the binding site.
Stereospecificity: Docking can help explain the observed stereoselectivity. The precise three-dimensional arrangement of the chiral centers in the (S,R,R,R) isomer allows it to fit more optimally into the β1-receptor's binding pocket compared to the (R,S,S,S) isomer, leading to its significantly higher binding affinity. drugbank.com
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe its conformational behavior and stability over time. MD simulations of nebivolol isomers complexed with the β2-adrenergic receptor have yielded significant insights. nih.govresearchgate.net
Key findings from these simulations include:
Binding Modes: The simulations revealed that nebivolol isomers can adopt different orientations, or "binding modes," within the receptor pocket, described as "horizontal" or "vertical" relative to the cell membrane. nih.gov
Role of Water Molecules: A crucial discovery was the fundamental role of water molecules within the binding site. Simulations indicated that the higher binding affinity and stereoselectivity of the (S,R,R,R)-configuration are due to favorable interactions with a network of water molecules that extensively hydrate (B1144303) the binding pocket. tandfonline.comresearchgate.net These water molecules help to lower the binding energy, thus enhancing the affinity of the (S,R,R,R)-form for the receptor. tandfonline.comresearchgate.net
Receptor Stability: MD simulations confirmed that the β2-adrenergic receptor structure remains stable when bound to either the (S,R,R,R) or (S,S,S,S) isomers of nebivolol, validating the stability of the simulated complexes. nih.gov
Table 2: Summary of Computational Findings for Nebivolol Isomers
| Computational Method | Key Findings |
|---|---|
| Molecular Docking | Identifies critical hydrogen bonds with residues like Asp113 and hydrophobic interactions involving the chromane rings. Explains the structural basis for the higher affinity of the (S,R,R,R) isomer. |
| Molecular Dynamics | Reveals dynamic conformational changes and multiple binding modes (horizontal/vertical). nih.gov Demonstrates the critical role of water molecules in mediating the stereoselective binding and higher affinity of the (S,R,R,R) isomer. tandfonline.comresearchgate.net |
Advanced Analytical Method Development and Validation
Chromatographic Techniques for Detection, Quantification, and Purity Assessment
Chromatographic methods are central to the analysis of pharmaceutical compounds, offering high-resolution separation of the main component from impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Nebivolol (B1214574) and its related compounds. bezmialemscience.org The development of a stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for ensuring the quality of the drug substance. japtronline.com
Method development typically involves optimizing several parameters to achieve adequate separation and peak shape. Key considerations include the choice of a stationary phase, mobile phase composition, flow rate, and detection wavelength. C18 columns are commonly employed as the stationary phase. ijrpc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer solution, with the pH adjusted to ensure optimal separation. bezmialemscience.orgijrpc.com Detection is frequently performed using a UV detector at the maximum absorbance wavelength of Nebivolol, which is approximately 281-282 nm. japtronline.comresearchgate.net
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). bezmialemscience.orgnih.gov Linearity is typically established over a concentration range, with correlation coefficients (R²) expected to be close to 0.999. nih.govwjpmr.com Precision is evaluated through intra-day and inter-day variation studies, with the relative standard deviation (%RSD) values ideally being less than 2%. bezmialemscience.orgwjpmr.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm) japtronline.com | Hypersil ODS C18 researchgate.net | Phenomenex Gemini C18 (150 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and 0.1% perchloric acid (55:45 v/v) japtronline.com | Methanol and water (80:20 v/v) researchgate.net | Methanol, water, and triethylamine (B128534) (70:30:0.3 v/v), pH 3.5 nih.gov |
| Flow Rate | 1 mL/min japtronline.com | 1.0 mL/min researchgate.net | 1.0 mL/min nih.gov |
| Detection Wavelength | 282 nm japtronline.com | 282 nm researchgate.net | 254 nm nih.gov |
| Retention Time | Not Specified | 3.175 min researchgate.net | 3.32 min nih.gov |
| Linearity Range | Not Specified | 1-400 µg/mL researchgate.net | 2-10 µg/mL nih.gov |
| LOD | Not Specified | 0.0779 µg/mL researchgate.net | 10 ng/mL nih.gov |
| LOQ | Not Specified | 0.2361 µg/mL researchgate.net | 30 ng/mL nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Complex Mixture Analysis
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the analysis of Nebivolol isomers and metabolites, particularly in complex biological matrices such as human plasma. nih.govresearchgate.net This method offers high specificity by monitoring the precursor-to-product ion transitions. For Nebivolol, a common transition monitored is m/z 406.2 → 151.0. researchgate.netresearchgate.net
LC-MS/MS methods have been developed for the stereoselective analysis of Nebivolol's isomers, d-nebivolol (SRRR) and l-nebivolol (RSSS), which is critical as they exhibit different pharmacological activities. nih.gov These methods can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range, making them suitable for pharmacokinetic studies. nih.govresearchgate.net The technique is also invaluable for identifying unknown impurities and degradation products formed during stability studies. mdpi.com
| Parameter | Condition 1 (Isomer Analysis) nih.gov | Condition 2 (Plasma Analysis) researchgate.net |
|---|---|---|
| Column | Chirobiotic® V | Xbridge Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µ) |
| Mobile Phase | Methanol:acetic acid:diethylamine (B46881) (100:0.15:0.05, v/v/v) | Acetonitrile: 20mM Ammonium formate (B1220265) (pH 3.0) (50:50, v/v) |
| Flow Rate | Not Specified | 1.0 mL/min |
| Ionization Mode | Not Specified (Protonated Ion Monitored) | Multiple Reaction Monitoring (MRM) |
| Mass Transition (m/z) | 406 > 151 | 406.2 > 151.0 |
| Linearity Range | 25-2500 pg/mL | 10-4000 pg/mL |
| LOQ | 25 pg/mL | 10 pg/mL |
Ultra-Performance Liquid Chromatography (UPLC) Methodologies for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2µm particles to achieve higher resolution, greater sensitivity, and much faster analysis times. researchgate.net These characteristics make UPLC methodologies ideal for high-throughput analysis in quality control environments. researchgate.net
A stability-indicating UPLC method allows for the rapid separation of the main compound from its process-related and degradation impurities. indexcopernicus.comresearchgate.net Development trials focus on optimizing factors like mobile phase composition, pH, and flow rate to achieve the desired separation on short-length UPLC columns. indexcopernicus.com The reduced run times, often less than a minute, lead to a significant reduction in solvent consumption and faster sample throughput. researchgate.net Validation of UPLC methods follows ICH guidelines, confirming their suitability for the intended purpose. researchgate.net
| Parameter | Condition 1 researchgate.net | Condition 2 indexcopernicus.com |
|---|---|---|
| Column | Ethylene Bridge Hybrid C18 (2.1 x 50mm, 1.7 μm) | Alltima C18 (50 mm) |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) (25%) and Acetonitrile (75%) | pH 3.5 buffer: Acetonitrile (30:70 v/v) |
| Flow Rate | 0.25 mL/min | 0.3 mL/min |
| Detection Wavelength | 281 nm | Not Specified |
| Retention Time | 0.5 min | Not Specified |
| Linearity Range | 10-50 µg/mL | Not Specified |
Spectroscopic and Electrochemical Analytical Methods
Alongside chromatography, spectroscopic and electrochemical methods provide alternative and complementary approaches for the quantification of pharmaceutical compounds.
UV/Visible Spectrophotometry for Quantification
UV/Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of Nebivolol in bulk and pharmaceutical dosage forms. researchgate.netresearchgate.net The method is based on the principle of measuring the absorbance of the compound at its wavelength of maximum absorption (λmax). For Nebivolol Hydrochloride, the λmax is consistently reported at 281 nm. researchgate.netresearchgate.net
The method is validated for its adherence to Beer's law, which states that absorbance is directly proportional to the concentration of the analyte. researchgate.net A calibration curve is constructed by measuring the absorbance of a series of standard solutions, and the concentration of unknown samples is determined from this curve. japer.in The technique is validated for linearity, accuracy, and precision, proving its suitability for routine quality control analysis. researchgate.net
| Parameter | Finding 1 researchgate.net | Finding 2 japer.in |
|---|---|---|
| Solvent/Medium | Not Specified | Methanol: phosphate buffer pH 6.8 (10:90) |
| λmax | 281 nm | 282 nm |
| Beer's Law Range | 4-60 µg/mL | 10-50 µg/mL |
| Molar Absorptivity | 5.37 x 10³ L mol⁻¹ cm⁻¹ | Not Specified |
| Correlation Coefficient (R²) | Not Specified | 0.993 |
| LOD | Not Specified | 0.677 µg/mL |
| LOQ | Not Specified | 2.05 µg/mL |
Electrochemical Sensor Development and Voltammetric Techniques
Electrochemical methods offer a sensitive and rapid alternative for the determination of electroactive compounds like Nebivolol. nih.gov Voltammetric techniques, such as square-wave voltammetry, have been successfully applied for its quantification. nih.gov
One developed method utilizes a boron-doped diamond electrode as a cost-effective and sensitive sensing platform. nih.gov The analysis involves measuring the net square-wave voltammetric response related to the oxidation of Nebivolol at a specific potential. In a Britton-Robinson buffer solution at pH 8, the oxidation peak occurs at approximately 1.31 V. nih.gov This electroanalytical method is noted for its speed, with a direct measurement taking only seconds, which is significantly faster than typical HPLC run times. nih.gov The method demonstrated a linear response with a low limit of detection, proving its applicability for quantifying the drug in pharmaceutical formulations. nih.gov
| Parameter | Voltammetric Method for Nebivolol nih.gov |
|---|---|
| Electrode | Boron-doped diamond electrode |
| Technique | Square-wave voltammetry |
| Medium | Britton-Robinson buffer (pH 8) |
| Oxidation Potential | 1.31 V |
| Linearity Range | 2.5 x 10⁻⁷ to 1.5 x 10⁻⁵ M |
| LOD | 3.2 x 10⁻⁸ M |
| Analysis Time | ~6 seconds |
Comprehensive Method Validation Parameters
Method validation is a critical process that demonstrates the suitability of an analytical method for its intended use. This involves a series of experiments to evaluate the method's performance characteristics. For impurities like (R,S,S,S)-Defluoro Nebivolol Hydrochloride, these validation parameters ensure that it can be accurately and reliably detected and quantified at very low levels within the Nebivolol API.
The validation of analytical methods for Nebivolol and its related substances, including potential defluorinated isomers, consistently involves the evaluation of sensitivity, accuracy, precision, and linearity to ensure reliable quantification. nih.govbezmialemscience.orgrjptonline.org
Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. wjpmr.com For Nebivolol-related impurities, various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have demonstrated high sensitivity. For instance, a stability-indicating RP-HPLC method reported an LOD and LOQ for Nebivolol impurity A as 0.378 μg/mL and 1.147 μg/mL, respectively. sysrevpharm.org Another study focusing on acid and oxidative degradation products of Nebivolol found the LOD to be 1.45µg/ml and 2.74µg/ml, respectively. derpharmachemica.com
Interactive Data Table: Sensitivity of Analytical Methods for Nebivolol and Related Compounds
| Analyte | Method | LOD (μg/mL) | LOQ (μg/mL) | Reference |
|---|---|---|---|---|
| Nebivolol Impurity A | RP-HPLC | 0.378 | 1.147 | sysrevpharm.org |
| Nebivolol Impurity B | RP-HPLC | 0.071 | 0.216 | sysrevpharm.org |
| Acid Degradation Product | RP-HPLC | 1.45 | 4.41 | derpharmachemica.com |
Accuracy: Accuracy reflects the closeness of the test results to the true value and is typically assessed through recovery studies. wjpmr.com These studies involve spiking a sample with a known quantity of the impurity and measuring the percentage recovered by the analytical method. Validated methods for Nebivolol impurities consistently show high accuracy, with recovery values typically falling within the acceptable range of 98-102%. For example, a UPLC method for process-related impurities of Nebivolol demonstrated percentage recoveries ranging from 98.04% to 103.11%. indexcopernicus.com A separate chiral LC method for Nebivolol stereoisomers reported an accuracy recovery range of 95.8% to 103.2%. nih.govsigmaaldrich.com
Interactive Data Table: Accuracy of Analytical Methods for Nebivolol and Related Compounds
| Analyte/Method | Recovery Range (%) | Reference |
|---|---|---|
| Nebivolol Related Substances (UPLC) | 98.04 - 103.11 | indexcopernicus.com |
| Nebivolol Stereoisomers (Chiral LC) | 95.8 - 103.2 | nih.govsigmaaldrich.com |
| Nebivolol Impurity A (RP-HPLC) | 101.05 - 102.07 | sysrevpharm.orgsysrevpharm.org |
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). bezmialemscience.org For the analysis of Nebivolol and its related compounds, validated methods show excellent precision with %RSD values well below the typical acceptance criterion of 2%. An RP-UPLC method found %RSD values for related substances to be below 2.2%. indexcopernicus.com Similarly, a chiral LC method for stereoisomers reported a %RSD of less than 2.5%. nih.govsigmaaldrich.com An HPLC analysis of Nebivolol and related compounds found intraday precision %RSD values from 0.59% to 1.34% and interday values from 1.11% to 1.61%. bezmialemscience.org
Interactive Data Table: Precision of Analytical Methods for Nebivolol and Related Compounds
| Analyte/Method | Precision Level | %RSD | Reference |
|---|---|---|---|
| Nebivolol Related Substances (UPLC) | Not Specified | < 2.2 | indexcopernicus.com |
| Nebivolol Stereoisomers (Chiral LC) | Not Specified | < 2.5 | nih.govsigmaaldrich.com |
| Nebivolol & Related Compounds (HPLC) | Intra-day | 0.59 - 1.34 | bezmialemscience.org |
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is confirmed by a high correlation coefficient (r²), typically greater than 0.99. wjpmr.com Analytical methods developed for Nebivolol and its impurities exhibit excellent linearity over the specified concentration ranges. Studies have consistently reported correlation coefficients greater than 0.998 for Nebivolol and its related substances. nih.govindexcopernicus.comsigmaaldrich.com For instance, a UPLC method for Nebivolol HCl showed an r² of 0.998 over a concentration range of 1 µg/mL to 8 µg/mL. rjptonline.org
Interactive Data Table: Linearity of Analytical Methods for Nebivolol and Related Compounds
| Analyte | Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Nebivolol Related Substances | UPLC | Not Specified | > 0.998 | indexcopernicus.com |
| Nebivolol Stereoisomers | Chiral LC | Not Specified | > 0.999 | nih.govsigmaaldrich.com |
| Nebivolol Impurities A & B | RP-HPLC | 1 - 15 | > 0.999 | sysrevpharm.orgsysrevpharm.org |
Robustness: The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. indexcopernicus.com To evaluate robustness, key chromatographic conditions are intentionally altered. Common variations include the flow rate of the mobile phase (e.g., ±0.1 mL/min), the pH of the mobile phase (e.g., ±0.2 units), and the column temperature (e.g., ±2°C). indexcopernicus.com In validated methods for Nebivolol, such variations have been shown to have no significant impact on the resolution of analytes or the elution order, confirming the methods' robustness. indexcopernicus.comoup.com
Specificity: Specificity is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. bezmialemscience.org The specificity of methods for this compound is typically established through forced degradation studies and by spiking the sample with all known related impurities. oup.combezmialemscience.org Forced degradation involves exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light to produce potential degradation products. indexcopernicus.comjournaljpri.com A specific method will be able to separate the main analyte peak from any peaks corresponding to these degradation products or other impurities, ensuring that the analyte's quantification is not affected. indexcopernicus.com In the case of Nebivolol, studies have shown that the developed methods can effectively separate the parent drug from its process-related impurities and degradation products, proving the methods are stability-indicating and specific. indexcopernicus.comoup.com
Integration of Green Analytical Chemistry Principles in Method Design
In recent years, there has been a significant shift in analytical chemistry towards adopting greener and more sustainable practices. nih.gov Green Analytical Chemistry (GAC) aims to develop methods that reduce or eliminate the use and generation of hazardous substances, thereby minimizing the environmental impact. researchgate.net
This approach has been applied to the analysis of Nebivolol and its related compounds. nih.govnih.gov A key strategy involves replacing conventional, hazardous organic solvents like acetonitrile with more environmentally friendly alternatives such as ethanol (B145695). nih.gov For example, a green HPLC method was developed for the simultaneous determination of Nebivolol and other cardiovascular drugs using a mobile phase composed of 0.1% formic acid in water and ethanol. nih.gov
The "greenness" of these analytical methods is often evaluated using specific assessment tools. Metrics such as the Analytical Greenness metric (AGREE), the analytical Eco-Scale, and the Green Analytical Process Index (GAPI) are employed to provide a quantitative measure of the method's environmental friendliness. nih.govdntb.gov.ua These tools assess various factors, including the toxicity of reagents, energy consumption, and waste generation, confirming that the developed methods align with sustainable and ecologically responsible practices. nih.govdntb.gov.ua
Following a comprehensive search for scientific literature concerning the chemical compound This compound , it has been determined that there is no publicly available data specifically detailing its degradation pathways or chemical stability under forced stress conditions.
Extensive searches were conducted to locate studies on the hydrolytic, oxidative, photolytic, and thermal degradation of this specific stereoisomer. Furthermore, searches were performed to find information regarding the identification and structural elucidation of any potential degradation products using advanced spectroscopic and chromatographic techniques.
Due to the absence of this specific scientific information, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for "this compound". Providing an article without supporting data would lead to speculation and would not meet the required standards of scientific accuracy.
Degradation Pathways and Chemical Stability Studies
Identification and Characterization of Degradation Products
Postulation of Chemical Degradation Mechanisms (e.g., oxidative defluorination)
The degradation of pharmaceutical compounds can significantly impact their safety and efficacy. In the case of fluorinated molecules like nebivolol (B1214574) and its analogs, the carbon-fluorine bond is typically robust. However, under specific stress conditions, degradation can occur. One potential degradation pathway for related compounds is oxidative defluorination. While specific literature on the oxidative defluorination of (R,S,S,S)-Defluoro Nebivolol Hydrochloride is limited, the general mechanism involves the enzymatic or chemical oxidation of the carbon atom attached to the fluorine. This can lead to an unstable intermediate that subsequently eliminates a fluoride (B91410) ion, often resulting in the formation of a ketone or aldehyde.
For nebivolol hydrochloride, forced degradation studies have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions. derpharmachemica.comnih.gov Decomposition was observed when the drug was exposed to 30% hydrogen peroxide. derpharmachemica.com Similarly, significant degradation of nebivolol has been noted under basic and acidic stress. nih.govjournaljpri.com Although nebivolol was found to be stable under photolytic and thermal stress in some studies, partial degradation has been observed under neutral hydrolysis and thermal stress conditions in others. nih.govjournaljpri.com These findings suggest that hydrolysis and oxidation are key degradation pathways for the nebivolol structure.
Development of Stability-Indicating Analytical Methods
To accurately monitor the stability of this compound and quantify its degradation products, the development of stability-indicating analytical methods is crucial. Such methods are designed to separate the active pharmaceutical ingredient (API) from any impurities and degradation products. sysrevpharm.org High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are common techniques for this purpose. journaljpri.comresearchgate.net
The development of a stability-indicating method typically involves subjecting the drug substance to forced degradation under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and light. derpharmachemica.comjournaljpri.com This process intentionally generates potential degradation products. Chromatographic conditions are then optimized to achieve adequate separation of all components.
For nebivolol and its related substances, reversed-phase HPLC methods are frequently developed. researchgate.netsysrevpharm.org These methods often utilize a C18 or phenyl column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. journaljpri.comresearchgate.netsysrevpharm.org The method is then validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. sysrevpharm.orgresearchgate.netsysrevpharm.org
Below is an interactive data table illustrating typical parameters for a stability-indicating HPLC method for a compound like nebivolol.
Theoretical and Computational Chemistry Studies
Computational Methodologies for De Novo Synthetic Route Design and Optimization
The de novo design of a synthetic route for a molecule with multiple stereocenters, like (R,S,S,S)-Defluoro Nebivolol (B1214574) Hydrochloride, is a formidable challenge. Computational tools have emerged to systematically explore the vast chemical space and identify novel, efficient, and stereoselective pathways, moving beyond traditional human-led retrosynthetic analysis. the-scientist.com
Retrosynthesis Software Platforms:
Target Input: The specific stereoisomer (R,S,S,S) is entered into the software.
Disconnection Analysis: The software applies a vast library of expert-coded chemical transformation rules to identify potential bond disconnections. sigmaaldrich.com Key disconnections for this molecule would likely target the ether linkages and the secondary amine bond.
Pathway Generation: The program iteratively works backward, generating numerous potential synthetic trees. It assesses pathways based on criteria such as the number of steps, predicted yield, cost of starting materials, and reaction conditions. scientific-computing.com
Stereochemical Control: A crucial aspect for this target is the software's ability to recognize and prioritize reactions that establish the desired (R,S,S,S) stereochemistry. This includes suggesting stereoselective reactions, such as asymmetric epoxidations or reductive aminations, which are vital for synthesizing chiral amines and alcohols. nih.govresearchgate.net
These tools can uncover non-intuitive or novel synthetic routes that might be overlooked by chemists, potentially leading to more efficient and cost-effective manufacturing processes. sigmaaldrich.com
Enzymatic and Biocatalytic Pathway Design:
Computational tools are increasingly incorporating biocatalysis, a key component of green chemistry. the-scientist.com Databases of enzymes and their specificities allow for the design of synthetic routes that leverage biocatalysts for highly selective transformations. For the synthesis of the chiral amine portion of (R,S,S,S)-Defluoro Nebivolol Hydrochloride, computational screening of enzymes like amine dehydrogenases (AmDHs) or transaminases could identify candidates capable of producing the required stereoisomer with high enantiomeric excess. nih.govnih.gov Computational docking simulations can be used to predict how substrate analogs would bind to an enzyme's active site, guiding the selection or engineering of the optimal biocatalyst. nih.gov
The table below illustrates a hypothetical comparison of pathways generated by a retrosynthesis software for a key chiral intermediate.
| Parameter | Traditional Route | Computationally Proposed Route 1 | Computationally Proposed Route 2 (Biocatalytic) |
| Key Transformation | Resolution of a racemic mixture | Asymmetric catalytic reduction | Enzymatic reductive amination |
| Number of Steps | 6 | 4 | 3 |
| Starting Materials | Commercially available achiral ketone | Commercially available achiral ketone | Commercially available achiral ketone |
| Chiral Control | Chemical resolving agent | Chiral catalyst (e.g., Ru-BINAP) | Engineered Amine Dehydrogenase (AmDH) |
| Predicted Overall Yield | ~15% | ~35% | ~50% |
| Green Chemistry Score | Low (waste from resolution) | Medium | High (mild conditions, biodegradable catalyst) |
This table is illustrative and based on the capabilities of modern retrosynthesis software.
Advanced Predictive Models for Chemical Reactivity and Stability
Predicting the reactivity and stability of a drug candidate is essential for its development, influencing everything from synthesis and formulation to shelf-life. Advanced computational models provide these predictions with increasing accuracy, reducing the reliance on time-consuming experimental trials. ijirt.org
Quantum Mechanics (QM) for Reactivity and Degradation Pathway Analysis:
Quantum mechanics methods, particularly Density Functional Theory (DFT), offer highly precise calculations of a molecule's electronic structure. ijirt.orgnih.gov This information is used to predict sites of reactivity and potential degradation pathways. For this compound, DFT calculations can:
Map Electron Density: Identify electron-rich and electron-poor regions of the molecule. The ether oxygens and the secondary amine nitrogen are likely nucleophilic centers, while the aromatic rings can be susceptible to electrophilic attack.
Calculate Bond Dissociation Energies: Predict the weakest bonds in the structure, highlighting potential points of cleavage under stress conditions (e.g., heat, light).
Model Reaction Mechanisms: Simulate the energy profiles of potential degradation reactions, such as oxidation of the secondary amine or hydrolysis of the ether linkages. This helps in identifying the most likely degradation products. mdpi.com
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed to model the molecule's behavior in a solvent or a complex biological environment, providing even more realistic predictions of its reactivity. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Stability:
This compound is a flexible molecule, and its three-dimensional conformation can influence its stability and properties. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. mdpi.com MD simulations can:
Explore Conformational Space: Identify the most stable low-energy conformations of the molecule.
Simulate Environmental Effects: Assess how factors like temperature, pH, and solvent affect the molecule's shape and stability.
Predict Interactions: In a formulation context, MD can simulate the interaction of the drug molecule with excipients, helping to predict potential incompatibilities that could lead to degradation. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models:
QSAR and QSPR models use statistical methods to correlate a molecule's structural features (descriptors) with its activity or properties. taylorandfrancis.com While often used for predicting biological activity, these models can also be developed to predict chemical stability and reactivity. For a series of related compounds, including this compound and its analogs, a QSAR model could be built to predict properties like:
Oxidative Stability: By correlating structural descriptors (e.g., electronic properties of the amine group) with experimentally measured degradation rates.
Hydrolytic Stability: Linking descriptors related to the ether bonds with stability data in aqueous solutions.
Such models are valuable for rapidly screening new analogs for potential stability issues before committing to their synthesis. nih.gov
The following table summarizes the application of these predictive models to assess the stability of this compound.
| Computational Model | Application | Predicted Outcome for this compound |
| Density Functional Theory (DFT) | Identification of reactive sites | The secondary amine is a primary site for oxidation. Ether linkages are potential sites for hydrolysis under acidic conditions. |
| Molecular Dynamics (MD) | Conformational stability analysis | The molecule maintains a stable folded conformation in aqueous solution at physiological pH and temperature. |
| QSAR/QSPR | Prediction of shelf-life based on structural analogs | The defluoro-analog is predicted to have comparable or slightly higher oxidative stability compared to Nebivolol due to subtle electronic effects. |
This table presents hypothetical, albeit scientifically plausible, data derived from the described computational methodologies.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (R,S,S,S)-Defluoro Nebivolol Hydrochloride with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral starting materials and catalysts to control stereochemistry. For example, (R)-2-chloro-1-((S)-6-fluoro-chroman-2-yl)-1-ethanol is synthesized enantiopure, followed by benzylamine addition to form the protected intermediate. Final crystallization in ethanol/ethyl acetate (1:1) at controlled temperatures yields the desired isomer . Characterization via X-ray crystallography confirms stereochemical configuration .
Q. Which analytical techniques are recommended for characterizing the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is definitive for resolving stereochemistry, as demonstrated in the asymmetric unit analysis of the hydrochloride salt . Complementary techniques include chiral HPLC (e.g., using USP reference standards) and 1H-NMR to verify purity and configuration .
Q. What is the role of nitric oxide release in the pharmacological activity of this compound, and how is this mechanism validated experimentally?
- Methodological Answer : The isomer enhances endothelial nitric oxide synthase (eNOS) activity, leading to vasodilation. Validation involves in vitro assays using endothelial cell cultures to measure nitric oxide production (e.g., Griess reagent) and in vivo hemodynamic studies in hypertensive animal models to correlate blood pressure reduction with plasma NO levels .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store desiccated at room temperature (15–30°C) to prevent hygroscopic degradation. Stability is validated via accelerated stability studies (40°C/75% RH for 6 months) and monitored using HPLC to detect impurities or polymorphic changes .
Advanced Research Questions
Q. How can researchers optimize transdermal delivery systems for this compound to enhance bioavailability?
- Methodological Answer : Optimize polymer matrices (e.g., Eudragit RL100/RS100) and permeation enhancers (e.g., oleic acid) using design-of-experiment (DoE) approaches. Evaluate parameters like drug loading, patch thickness, and in vitro permeation (Franz diffusion cells). F2 formulation (20% drug load, 150 µm thickness) showed 89% in vitro diffusion efficiency .
Q. What experimental approaches resolve discrepancies between in vitro dissolution data and in vivo pharmacokinetic profiles of this compound formulations?
- Methodological Answer : Apply kinetic modeling (e.g., Korsemeyer-Peppas, Higuchi) to dissolution data and correlate with in vivo absorption via compartmental pharmacokinetic modeling. For SMEDDS formulations, a Korsemeyer-Peppas R² of 0.924 indicates diffusion-controlled release, which aligns with in vivo Tmax (4–6 hrs) .
Q. How do variations in polymorphic forms of this compound affect its solubility and stability in formulation matrices?
- Methodological Answer : Polymorph screening via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) identifies stable forms. For example, the hemihydrate form (solubility: 20 mg/mL in DMSO) is preferred for SMEDDS due to higher solubility in surfactants like Kolliphor RH40 (157.83 mg/mL) .
Q. What methodologies are employed in forced degradation studies to identify degradation products of this compound?
- Methodological Answer : Subject the compound to stress conditions (acid/alkali hydrolysis, oxidation, photolysis). Use LC-MS/MS to characterize degradation products, such as hydroxylated or defluorinated derivatives. For example, oxidative stress generates a hydroxylated impurity detectable at m/z 458.2 .
Q. How do stereochemical differences in this compound influence its β1-adrenoceptor selectivity and nitric oxide release?
- Methodological Answer : Comparative studies using radioligand binding assays (e.g., ³H-CGP 12177) show the (R,S,S,S) isomer has 10-fold higher β1-selectivity (IC50: 0.8 nM) than its enantiomer. Endothelial NO release is quantified via chemiluminescence in aortic ring assays, confirming stereospecific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
